![molecular formula C10H8F4O B13607649 1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13607649.png)
1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-2-one is an organic compound that features both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the molecules they are part of. The presence of fluorine atoms often enhances the stability, lipophilicity, and bioavailability of compounds, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-2-one can be achieved through several methods. One common approach involves the trifluoromethylation of aromatic compounds. This can be done using various reagents and catalysts, such as radical trifluoromethylation, nucleophilic trifluoromethylation, and electrophilic trifluoromethylation . Industrial production methods often involve large-scale aromatic coupling reactions to introduce the trifluoromethyl group .
Analyse Chemischer Reaktionen
1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-2-one has a wide range of applications in scientific research:
Biology: The compound’s fluorinated structure makes it useful in the study of enzyme interactions and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-2-one can be compared with other similar compounds, such as:
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate: This compound is used as a pharmaceutical building block for the preparation of ureas from amines.
2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate: Similar to the isocyanate, this compound is used in the synthesis of various organic molecules.
The uniqueness of this compound lies in its specific combination of fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties that are valuable in various applications.
Eigenschaften
Molekularformel |
C10H8F4O |
---|---|
Molekulargewicht |
220.16 g/mol |
IUPAC-Name |
1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8F4O/c1-6(15)4-7-5-8(10(12,13)14)2-3-9(7)11/h2-3,5H,4H2,1H3 |
InChI-Schlüssel |
QEFRNOHJVWLGMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=C(C=CC(=C1)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.